

# CI-4AS-1 as a selective androgen receptor modulator (SARM)

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## Compound of Interest

Compound Name: CI-4AS-1

Cat. No.: B1278181

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## CI-4AS-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**CI-4AS-1** is a steroidal, non-prostanoid selective androgen receptor modulator (SARM) belonging to the 4-azasteroid class of compounds. It has garnered research interest due to its dual activity as a potent agonist of the androgen receptor (AR) and an inhibitor of 5 $\alpha$ -reductase. This unique profile suggests potential therapeutic applications where anabolic effects on muscle and bone are desired with minimized androgenic side effects on tissues like the prostate. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and known signaling pathways associated with **CI-4AS-1**.

### Chemical and Physicochemical Properties

**CI-4AS-1** is chemically identified as (4 $\alpha$ ,4b $\beta$ ,6 $\alpha$ ,7 $\alpha$ ,9 $\alpha$  $\beta$ ,9b $\alpha$ ,11 $\alpha$  $\beta$ )-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide.[1]

Property	Value
CAS Number	188589-66-4
Molecular Formula	C <sub>26</sub> H <sub>33</sub> ClN <sub>2</sub> O <sub>2</sub>
Molecular Weight	441.01 g/mol
Physical State	White to off-white solid
Solubility	Limited in common organic solvents

## In Vitro Pharmacology

**CI-4AS-1** has been characterized through a series of in vitro assays to determine its binding affinity for the androgen receptor and its inhibitory potential against 5 $\alpha$ -reductase.

### Data Presentation

Assay	Parameter	Value (nM)
Androgen Receptor (AR) Binding	IC <sub>50</sub>	12
5 $\alpha$ -Reductase Inhibition (Type I)	IC <sub>50</sub>	6
5 $\alpha$ -Reductase Inhibition (Type II)	IC <sub>50</sub>	10

IC<sub>50</sub> (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

## Experimental Protocols

A competitive radioligand binding assay is utilized to determine the affinity of **CI-4AS-1** for the androgen receptor. This assay measures the ability of the test compound to displace a known high-affinity radiolabeled androgen from the receptor.

- Receptor Source: Cytosol prepared from the ventral prostate of male rats.

- Radioligand: A synthetic, high-affinity androgen such as [ $^3\text{H}$ ]-Mibolerone or [ $^3\text{H}$ ]-R1881.
- Procedure:
  - Rat ventral prostates are homogenized in a buffer to isolate the cytosol containing the androgen receptors.
  - A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of **CI-4AS-1**.
  - After incubation to reach equilibrium, the bound and free radioligand are separated. This is commonly achieved by adsorbing the receptor-ligand complexes onto hydroxyapatite, followed by washing to remove the unbound radioligand.
  - The amount of radioactivity bound to the receptor is quantified using liquid scintillation counting.
  - The concentration of **CI-4AS-1** that inhibits 50% of the specific binding of the radioligand ( $\text{IC}_{50}$ ) is determined by non-linear regression analysis of the competition curve.

The inhibitory activity of **CI-4AS-1** against  $5\alpha$ -reductase is determined by measuring the reduction in the conversion of testosterone to dihydrotestosterone (DHT).

- Enzyme Source: Homogenates of rat prostate tissue or cells expressing recombinant human  $5\alpha$ -reductase isozymes (type I and type II).
- Substrate: Radiolabeled testosterone (e.g., [ $^{14}\text{C}$ ]-testosterone).
- Cofactor: NADPH.
- Procedure:
  - The enzyme preparation is incubated with the radiolabeled testosterone substrate and NADPH in the presence of varying concentrations of **CI-4AS-1**.
  - The reaction is allowed to proceed for a defined period and is then stopped, typically by the addition of a solvent to extract the steroids.

- The substrate (testosterone) and the product (DHT) are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- The amount of radiolabeled DHT produced is quantified.
- The concentration of **CI-4AS-1** that inhibits 50% of the enzyme activity ( $IC_{50}$ ) is calculated from the dose-response curve.

## In Vivo Pharmacology

Preclinical in vivo studies are essential to characterize the tissue-selective anabolic and androgenic effects of **CI-4AS-1**. The standard model for this is the castrated male rat (Hershberger assay).

## Data Presentation

While comprehensive dose-response data for **CI-4AS-1** in the Hershberger assay is not publicly available, a study comparing **CI-4AS-1** to its analogue TFM-4AS-1 in castrated (ORX) and intact rats provides some insight into its in vivo activity.

Animal Model	Treatment (10 mg/kg/day for 7 days)	Prostate Weight (% of Body Weight)
Intact Rats	Vehicle	~0.25%
CI-4AS-1	~0.20%	
Castrated (ORX) Rats	Vehicle	~0.05%
CI-4AS-1	~0.15%	

Note: This data is derived from a comparative study and represents a single dose. A full dose-response assessment is required to comprehensively characterize the anabolic and androgenic profile.

## Experimental Protocols

This assay is the standard for evaluating the anabolic and androgenic properties of a compound.

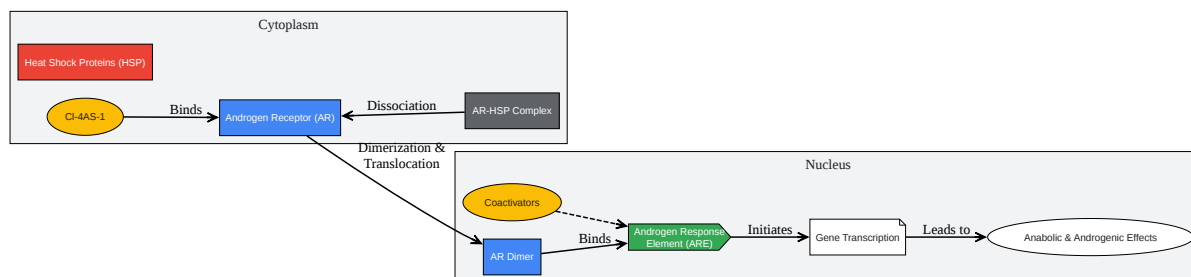
- Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.
- Procedure:
  - Following a post-castration recovery period, the animals are treated with the test compound (**CI-4AS-1**) at various dose levels for a specified duration (typically 7-10 days). A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
  - At the end of the treatment period, the animals are euthanized, and specific tissues are dissected and weighed.
  - Anabolic activity is assessed by the wet weight of the levator ani muscle.
  - Androgenic activity is determined by the wet weights of the ventral prostate and seminal vesicles.
  - The data is analyzed to determine the dose-dependent effects of the compound on these tissues and to calculate the anabolic-to-androgenic ratio.

## Pharmacokinetics and Pharmacodynamics

Specific pharmacokinetic (Absorption, Distribution, Metabolism, Excretion - ADME) and pharmacodynamic data for **CI-4AS-1** are not extensively available in the public domain. General characteristics of 4-azasteroid SARMs suggest they are developed for oral bioavailability. Further research is required to determine the specific ADME profile and the in vivo dose-response relationships of **CI-4AS-1**.

## Signaling Pathways and Experimental Workflows

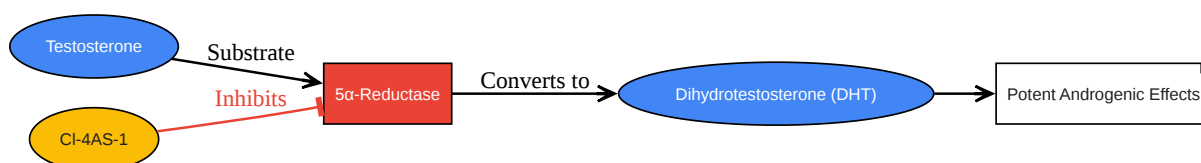
### Androgen Receptor Signaling Pathway



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Caption: Androgen receptor signaling pathway activated by **CI-4AS-1**.

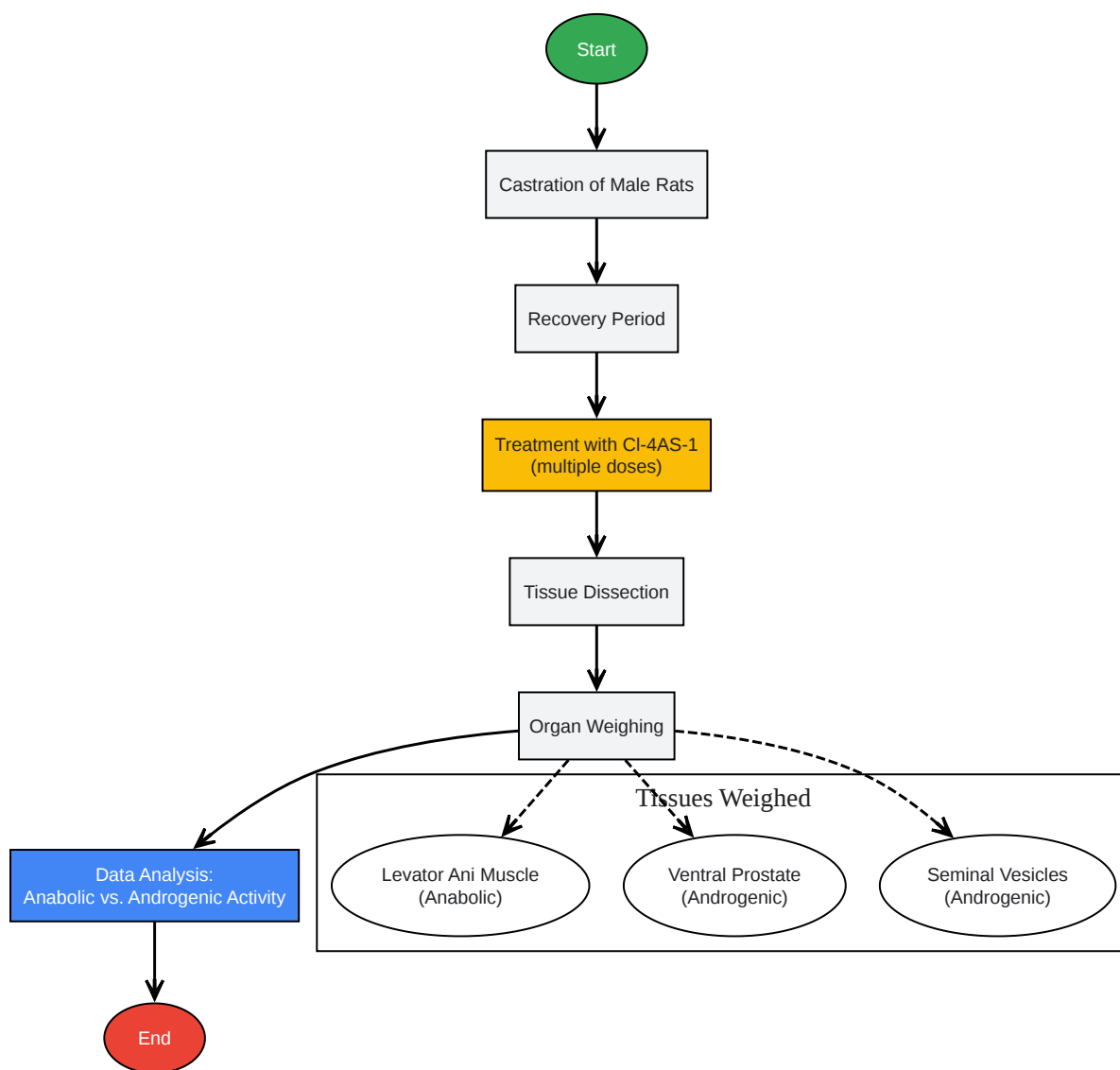
## 5 $\alpha$ -Reductase Inhibition Pathway



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Caption: Inhibition of testosterone to DHT conversion by **CI-4AS-1**.

## Experimental Workflow for In Vivo SARM Evaluation



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## References

- 1. researchgate.net [researchgate.net]
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